

S-1360 Phase I Clinical Trial: A Technical Review

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Compound of Interest

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An In-depth Analysis of the Initial Human Safety, Tolerability, and Pharmacokinetic Profile of a Pioneering HIV-1 Integrase Inhibitor

This technical guide provides a comprehensive overview of the Phase I clinical trial results for S-1360, an investigational HIV-1 integrase inhibitor. Developed through a joint venture between Shionogi and GlaxoSmithKline, S-1360 was among the first in its class to enter clinical trials. Although its development was discontinued in 2003, the data from its initial human studies offer valuable insights for researchers, scientists, and drug development professionals in the field of antiretroviral therapy.

Introduction

S-1360 is an HIV integrase inhibitor, a class of antiretroviral drugs that targets the integrase enzyme, essential for the replication of HIV by inserting the viral DNA into the host cell's genome.^[1] At the time of its development, S-1360 represented a novel mechanism of action against HIV. In preclinical studies, S-1360 demonstrated potent anti-HIV activity with an EC₅₀ of 63 ng/mL.^[2] Following these promising in vitro results, a Phase I clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of S-1360 in healthy human volunteers. Phase II trials were ongoing as of October 2002.^[1]

Phase I Clinical Trial Results

Study Design and Methodology

The Phase I study was a randomized, double-blind, placebo-controlled, parallel-group, escalating multiple-dose trial conducted in healthy volunteers under fed conditions.^[2] A total of

24 subjects were enrolled, with 18 receiving S-1360 and 6 receiving a placebo.[2] The study evaluated three escalating dose levels of S-1360 administered orally every 12 hours (q12h).

The dosing schedule was as follows:

- Day 1 and Day 14: Single dose administration.
- Day 2: No dose administered.
- Day 3 to Day 13: Twice-daily (q12h) dosing.

Pharmacokinetic profiles were assessed on Day 1 and Day 14, with single pre-dose samples taken on Days 12 and 13. Clinical laboratory evaluations were conducted at pre-dose, and on Days 5, 9, and 16, as well as at a follow-up visit. Electrocardiograms (ECGs) were performed at baseline, on Days 1, 9, and 14 (pre-dose and 2 hours post-morning dose), and at follow-up.

Pharmacokinetic Profile

S-1360 was readily absorbed following oral administration. On Day 14, after multiple doses, the concentration-time profiles showed a biexponential decline after reaching the maximum concentration (C_{max}). Repeat dosing every 12 hours did not lead to significant accumulation of the drug. In vivo, S-1360 was highly bound to plasma proteins.

Table 1: Summary of Pharmacokinetic Parameters of S-1360 in Healthy Volunteers (Day 14)

| Parameter | 500 mg q12h | 1000 mg q12h | 2000 mg q12h |
|--|-------------|---------------|--------------|
| Mean C _{max} (µg/mL) | - | 4.75 - 15.6 | - |
| Median t _{max} (hours) | - | 2.25 - 3 | - |
| Mean Terminal Elimination t _{1/2} (hours) | - | 7.7 - 16 | - |
| Plasma Protein Binding (%) | - | 98.23 - 99.98 | - |

Note: The available data provides a range for C_{max} and t_{1/2} across the dose groups but does not specify the values for each cohort.

Safety and Tolerability

S-1360 was generally well-tolerated in healthy volunteers. There were no serious adverse events reported during the study. Mild to moderate treatment-emergent adverse events were experienced by 56% (10 out of 18) of subjects who received S-1360 and 50% (3 out of 6) of subjects who received the placebo. The most frequently reported adverse event was headache.

Table 2: Incidence of Treatment-Emergent Adverse Events

| S-1360 (n=18) | Placebo (n=6) | |
|--|---------------|---------------|
| Subjects with at least one Adverse Event (%) | 10 (56%) | 3 (50%) |
| Most Frequent Adverse Event | Headache | Not Specified |

Experimental Protocols

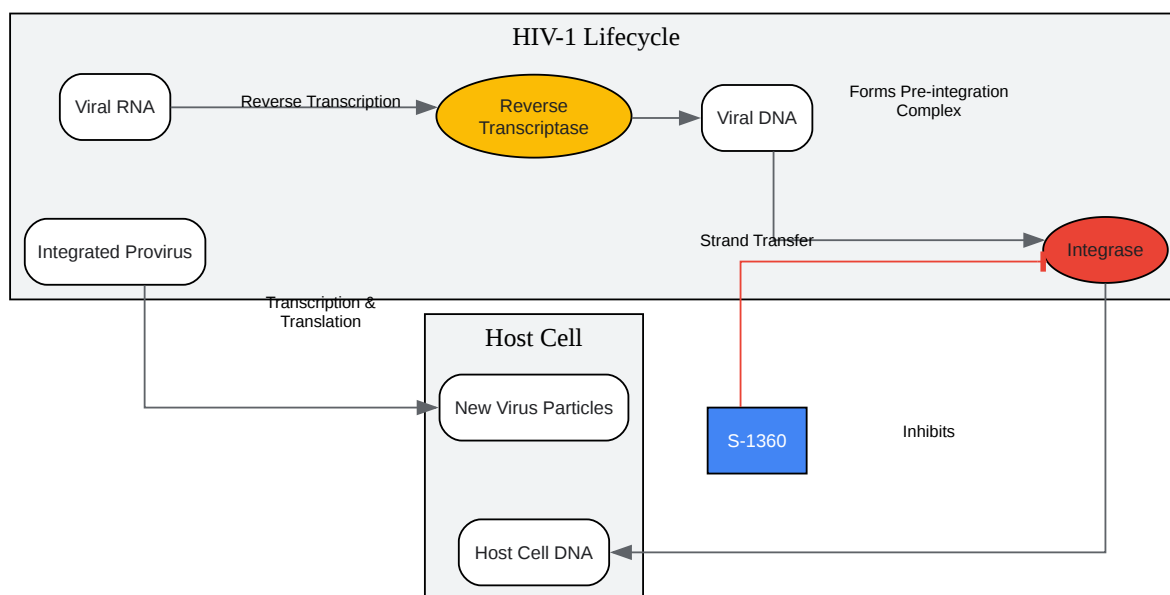
Detailed experimental protocols for the bioanalytical methods used to determine S-1360 plasma concentrations and for the specific safety laboratory assays are not publicly available. Standard clinical trial methodologies for Phase I studies would have been followed, including:

- **Pharmacokinetic Sampling:** Collection of whole blood samples at predefined time points before and after drug administration. Plasma would be separated by centrifugation and stored frozen until analysis.
- **Bioanalytical Method:** A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would typically be used to quantify the concentration of S-1360 in plasma samples.
- **Safety Monitoring:** Standard clinical laboratory tests would include hematology, clinical chemistry, and urinalysis. Vital signs and ECGs would be monitored at regular intervals.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of HIV-1 integrase and the inhibitory effect of S-1360.

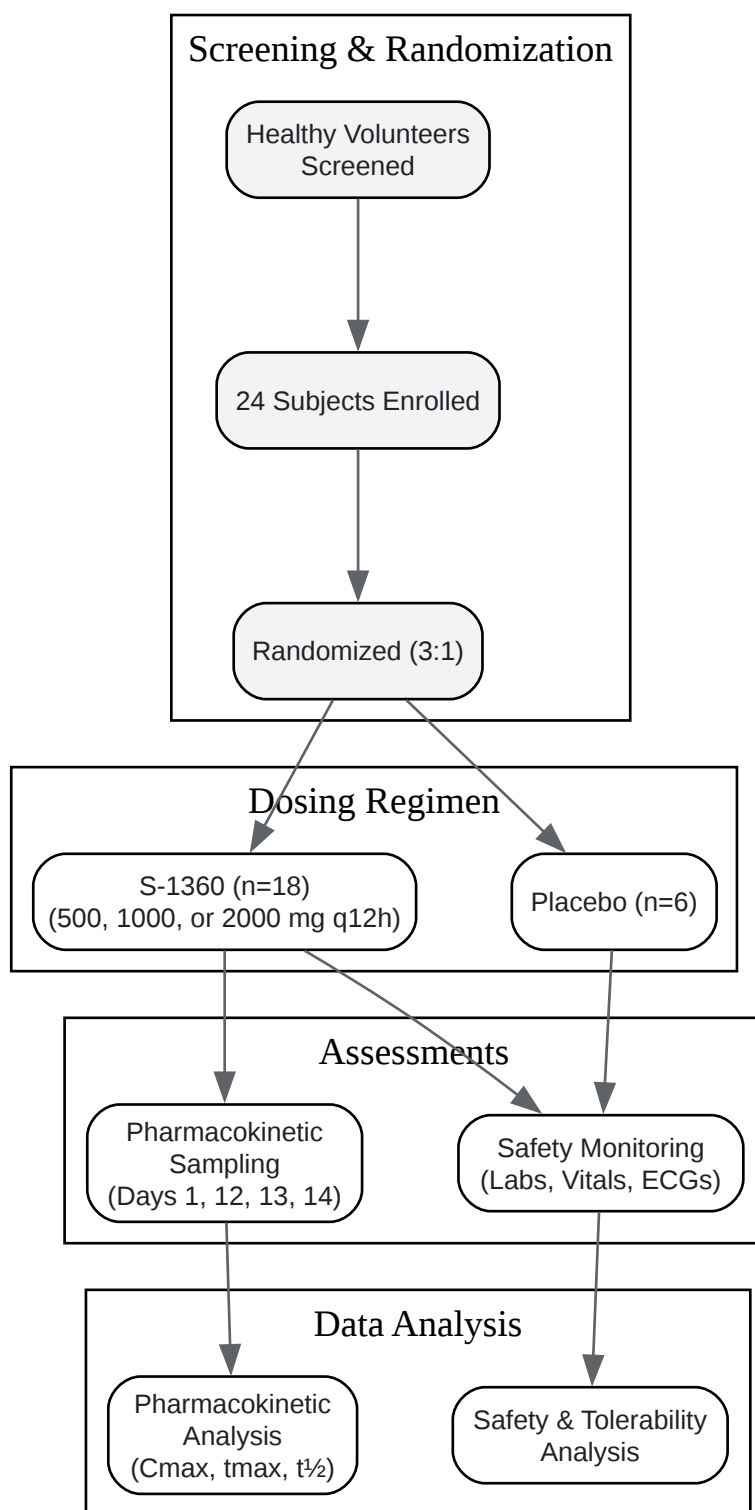


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Mechanism of Action of S-1360.

Experimental Workflow

The workflow of the S-1360 Phase I clinical trial is depicted in the following diagram.



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S-1360 Phase I Clinical Trial Workflow.

Conclusion

The Phase I clinical trial of S-1360 demonstrated that the drug was well-tolerated in healthy volunteers and exhibited an acceptable pharmacokinetic profile. These initial findings supported the progression of S-1360 into further clinical studies in HIV-positive individuals. Although the development of S-1360 was ultimately halted, the early clinical data for this pioneering HIV-1 integrase inhibitor contributed to the foundational knowledge for this important class of antiretroviral drugs.

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References

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